molecular formula C7H12BrCl2N3 B13454699 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B13454699
M. Wt: 289.00 g/mol
InChI Key: OJBAOGHTYFXDQV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-c]pyridine class, characterized by a fused bicyclic structure with a five-membered imidazole ring and a six-membered pyridine ring. The bromine atom at position 2 and the methyl group at position 1 contribute to its unique physicochemical and biological properties. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C7H12BrCl2N3

Molecular Weight

289.00 g/mol

IUPAC Name

2-bromo-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C7H10BrN3.2ClH/c1-11-6-2-3-9-4-5(6)10-7(11)8;;/h9H,2-4H2,1H3;2*1H

InChI Key

OJBAOGHTYFXDQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the bromination of 1-methylimidazo[4,5-c]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
  • Molecular Formula : C₇H₅BrClN₃
  • Key Features : Differs by a chlorine substituent at position 4. The additional halogen enhances electrophilicity and may influence binding affinity in medicinal chemistry applications.
  • CAS No.: 496955-66-9 .
2-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
  • Molecular Formula: Not explicitly provided, but estimated to be ~C₁₄H₂₂Cl₂N₄ (MW ~377.23 g/mol).
  • Priced at €497.00/50 mg, it is commercially available for research .
4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
  • Molecular Formula : C₁₆H₂₂Cl₂N₃O₂ (MW 328.39 g/mol).
  • Key Features : The dimethoxyphenyl group introduces aromatic bulk, likely affecting receptor selectivity. This compound is listed in commercial catalogs (CAS 1159-15-5) .
1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Dihydrochloride
  • Molecular Formula : C₁₄H₁₈Cl₂N₃ (MW 263.77 g/mol).
  • Key Features : The phenylethyl substituent enhances lipophilicity, which could modulate pharmacokinetic properties such as half-life .

Structural and Crystallographic Insights

  • Planarity of Fused Rings : Imidazo[4,5-c]pyridine derivatives exhibit near-planar fused rings, with deviations <0.015 Å. Substituents like acetyl or allyl groups form dihedral angles of 2.7°–81.6° relative to the core structure, influencing molecular interactions .
  • Hydrogen Bonding : Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, as seen in bromo-substituted imidazo[4,5-b]pyridines. This suggests similar solid-state behavior for the target compound .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No.
Target Compound* C₇H₁₀BrCl₂N₃ ~300–350 2-Bromo, 1-methyl Not provided
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine C₇H₅BrClN₃ 247.5 2-Bromo, 4-chloro, 1-methyl 496955-66-9
2-Cyclohexyl-dihydrochloride C₁₄H₂₂Cl₂N₄ ~377.23 2-Cyclohexyl 1803609-60-0
4-(3,4-Dimethoxyphenyl)-dihydrochloride C₁₆H₂₂Cl₂N₃O₂ 328.39 4-(3,4-Dimethoxyphenyl) 1159-15-5

*Estimated based on structural analogues.

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